molecular formula C21H20N4O2 B7695648 N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide

Katalognummer B7695648
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: TUNGURYLEUSWRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide, also known as DPM-1001, is a novel small molecule compound that has been developed for potential use in the treatment of various diseases. It is a selective inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.

Wirkmechanismus

The primary target of N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide is the protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer and is associated with poor prognosis and resistance to chemotherapy. This compound selectively inhibits CK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of its downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, and to sensitize cells to chemotherapy drugs. In animal models of arthritis, this compound has been shown to reduce inflammation and joint damage. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta accumulation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide is its selectivity for CK2, which reduces the potential for off-target effects. In addition, this compound has been shown to have good pharmacokinetic properties and to be well-tolerated in animal studies. However, one of the limitations of this compound is its relatively low potency compared to other CK2 inhibitors, which may limit its efficacy in some applications.

Zukünftige Richtungen

There are several future directions for the development and application of N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide. One potential direction is the optimization of its potency and selectivity for CK2, which may improve its efficacy in cancer and other diseases. Another direction is the evaluation of its safety and efficacy in clinical trials, which will be necessary for its approval as a therapeutic agent. Finally, the potential of this compound as a tool compound for the study of CK2 and its downstream targets should be explored, which may provide insights into the role of CK2 in various cellular processes.

Synthesemethoden

The synthesis of N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide involves several steps, including the preparation of the pyrazolo[3,4-b]quinoline intermediate, which is then coupled with the ethoxybenzamide moiety. The final product is obtained through purification and characterization using various spectroscopic techniques. The synthesis of this compound has been reported in several research articles, and the compound has been synthesized in both academic and industrial laboratories.

Wissenschaftliche Forschungsanwendungen

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The selective inhibition of CK2 by this compound has been shown to have anti-proliferative effects on cancer cells and to enhance the efficacy of chemotherapy drugs. In addition, this compound has been shown to have anti-inflammatory effects in animal models of arthritis and to improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

IUPAC Name

N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-4-27-18-8-6-5-7-15(18)21(26)23-19-16-12-14-10-9-13(2)11-17(14)22-20(16)25(3)24-19/h5-12H,4H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNGURYLEUSWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN(C3=C2C=C4C=CC(=CC4=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.